molecular formula C13H17NO3 B8330659 Ethyl 2-(6-aminochroman-3-yl)acetate

Ethyl 2-(6-aminochroman-3-yl)acetate

Cat. No.: B8330659
M. Wt: 235.28 g/mol
InChI Key: MHFFWCUFQLUBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-aminochroman-3-yl)acetate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-(6-amino-3,4-dihydro-2H-chromen-3-yl)acetate

InChI

InChI=1S/C13H17NO3/c1-2-16-13(15)6-9-5-10-7-11(14)3-4-12(10)17-8-9/h3-4,7,9H,2,5-6,8,14H2,1H3

InChI Key

MHFFWCUFQLUBNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC2=C(C=CC(=C2)N)OC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 10 ml of a sterilized medium (pH 7.4) containing 0.1% yeast extract, 0.1% meat extract (Ehrlich), 0.2% NZ amine (TYPE 1), 0.5% sodium chloride, 0.05% potassium dihydrogenphosphate, 0.1% dipotassium hydrogenphosphate, 0.01% magnesium sulfate, and 1.0% soluble starch was inoculated 5% culture of Pseudonocardia thermophila FERM BP-6275 which had been preliminary cultured in the same buffer. The culture was carried out at 52° C. for 72 hours. Wet cells obtained by centrifugation were added to 50 ml of a reaction solution (pH 8.0, adjusted with potassium hydroxide) containing 1 g of racemic 6-aminochroman-3-acetic acid ethyl ester hydrochloride. Hydrolytic reaction was carried out at 55° C. for 6 hours while maintaining the pH at 8.0 with a 2% potassium hydroxide solution. After the reaction, 20 ml of toluene were added and unreacted 6-aminochroman-3-acetic acid ethyl ester was extracted. Most of the remaining 6-aminochroman-3-acetic acid ethyl ester was extracted into the toluene layer and hydrolyzed 6-aminochroman-3-acetic acid was retained in the water layer. (S) 6-aminochroman-3-acetic acid ethyl ester with a purity of more than 99% was obtained by concentrating the toluene layer (yield: 35%).
[Compound]
Name
reaction solution
Quantity
50 mL
Type
reactant
Reaction Step One
Name
racemic 6-aminochroman-3-acetic acid ethyl ester hydrochloride
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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